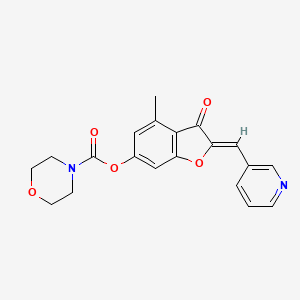
(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features, including a benzofuran core and a pyridine moiety, suggest a diverse range of pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.
Structural Features
The compound is characterized by:
- Benzofuran Core : Known for various biological activities.
- Pyridine Group : Implicated in interactions with biological targets.
- Morpholine Moiety : Enhances solubility and bioavailability.
The biological activity of the compound is influenced by its ability to interact with various biological macromolecules. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Interaction : It may bind to receptors, modulating signal transduction pathways.
- Cytotoxic Effects : Demonstrated cytotoxicity against cancer cell lines through apoptosis induction.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
A study highlighted the cytotoxic effects of similar compounds on cancer cell lines, demonstrating IC50 values indicative of significant activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6a | HCT116 | 9.71 ± 1.9 |
| 6b | MIA PaCa2 | 7.48 ± 0.6 |
| 6c | MIA PaCa2 | 3.27 ± 1.1 |
These findings suggest that the compound may possess anticancer properties through mechanisms involving the inhibition of glycogen synthase kinase 3β (GSK3β), leading to apoptosis in targeted cancer cells .
Enzyme Inhibition
The compound has been shown to inhibit various enzymes, including:
- Tyrosinase : Essential for melanin production; inhibition can affect pigmentation disorders.
In vitro studies reported IC50 values for tyrosinase inhibition ranging from 11 μM to 15 μM for related compounds .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Benzofuran Core : Cyclization reactions under acidic or basic conditions.
- Pyridine Ring Introduction : Condensation reactions with appropriate aldehydes.
- Final Esterification : Using coupling reagents to form the morpholine ester.
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of derivatives related to this compound. For example:
Eigenschaften
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13-9-15(26-20(24)22-5-7-25-8-6-22)11-16-18(13)19(23)17(27-16)10-14-3-2-4-21-12-14/h2-4,9-12H,5-8H2,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYPGVETONUDD-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













